molecular formula C17H17N7OS B2907275 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 2034616-11-8

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No.: B2907275
CAS No.: 2034616-11-8
M. Wt: 367.43
InChI Key: YHOVEYMFNGFNLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyrimidine core linked via a propyl chain to a thiazole-5-carboxamide group. The thiazole ring is substituted at the 4-position with a methyl group and at the 2-position with a 1H-pyrrol-1-yl moiety.

Properties

IUPAC Name

4-methyl-2-pyrrol-1-yl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7OS/c1-12-14(26-17(22-12)23-7-2-3-8-23)15(25)18-6-4-5-13-9-19-16-20-11-21-24(16)10-13/h2-3,7-11H,4-6H2,1H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOVEYMFNGFNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A triazolo[1,5-a]pyrimidine moiety.
  • A thiazole component.
  • An amide functional group.

This unique arrangement contributes to its biological activity, particularly in inhibiting specific kinase functions.

Research indicates that this compound may act as an inhibitor of the AXL receptor tyrosine kinase , which plays a crucial role in various cellular processes including proliferation and survival. Inhibition of AXL has been associated with anti-cancer effects and modulation of immune responses.

In Vitro Studies

Several studies have assessed the biological activity of related compounds within the same class. For instance:

CompoundTargetIC50 (µM)Reference
TAZ Compound AAXL Kinase0.067
TAZ Compound BALK5 Kinase0.013

These findings suggest that compounds similar to this compound exhibit potent inhibitory effects on key kinases involved in cancer progression.

Case Studies

A notable case study involved the evaluation of a related triazolo compound in a cancer model. The compound demonstrated significant cytotoxicity against various cancer cell lines including MCF7 and NCI-H460, with reported IC50 values indicating effective growth inhibition:

Cell LineIC50 (µM)Reference
MCF73.79
NCI-H46012.50

These results highlight the potential of these compounds as therapeutic agents in oncology.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. Preliminary data suggest favorable oral bioavailability and systemic exposure for related triazolo compounds, which is critical for their development as oral medications.

Therapeutic Applications

Given its mechanism of action and biological activity, this compound shows promise in treating:

  • Cancer : As an anti-cancer agent targeting AXL and other kinases.
  • Inflammatory Diseases : Potential modulation of immune responses suggests utility in inflammatory conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a class of [1,2,4]triazolo[1,5-a]pyrimidine derivatives with variable carboxamide substituents. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Molecular Comparison

Compound Name Substituent (R Group) Molecular Formula Molecular Weight (g/mol) Key Features Reference
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide 4-methyl-2-(1H-pyrrol-1-yl)thiazole C₁₇H₁₈N₈OS 366.45 Thiazole with sulfur atom; pyrrolyl group enhances π-π stacking potential -
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylisoxazole-3-carboxamide 5-methylisoxazole C₁₃H₁₄N₆O₂ 286.29 Isoxazole ring with oxygen atom; smaller and more polar
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide 3-(4-propoxyphenyl)propanamide C₂₀H₂₅N₅O₂ 367.40 Aromatic propanamide; increased hydrophobicity
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromofuran-2-carboxamide 5-bromofuran C₁₃H₁₂BrN₅O₂ 350.18 Halogenated furan; potential for halogen bonding
Compound 3 () 2,4-dimethyloxazole C₂₀H₁₈F₂N₆O₂ 412.40 Fluorinated pyridine; oxazole substituent

Key Observations:

Structural Diversity: The target compound’s thiazole-pyrrolyl group introduces sulfur and nitrogen atoms, which may enhance binding to metal ions or polar biological targets. In contrast, the isoxazole in and oxazole in rely on oxygen for electronic effects.

Synthetic Routes :

  • The target compound’s synthesis could parallel methods used for analogs, such as Suzuki coupling (as in ) or multi-component reactions (e.g., Biginelli-like cyclization in ). These methods balance efficiency and functional group tolerance.

The propoxyphenyl group in may improve membrane permeability due to its hydrophobic nature.

Molecular Properties :

  • The target compound’s higher molecular weight (366.45 g/mol) compared to (286.29 g/mol) reflects its bulkier substituents, which could influence pharmacokinetics (e.g., absorption, distribution).

Q & A

Q. What are the key synthetic steps for synthesizing this compound?

The synthesis involves:

  • Core formation : Cyclization to construct the [1,2,4]triazolo[1,5-a]pyrimidine core using precursors like substituted pyrimidines or pyrazoles under reflux conditions.
  • Alkylation : Introduction of the propyl linker via nucleophilic substitution or coupling reactions (e.g., using K₂CO₃ as a base in DMF) .
  • Thiazole functionalization : Attachment of the 4-methyl-2-(1H-pyrrol-1-yl)thiazole moiety through carboxamide coupling, often employing EDCI/HOBt or similar activating agents .
  • Purification : Techniques like column chromatography or recrystallization are critical for isolating high-purity product .

Q. Which spectroscopic methods are essential for structural confirmation?

  • ¹H/¹³C NMR : To verify substituent positions on the triazolo-pyrimidine and thiazole rings .
  • High-resolution mass spectrometry (HRMS) : For accurate molecular weight determination .
  • HPLC : To assess purity (>95% typically required for biological assays) .

Q. How do functional groups influence its physicochemical properties?

  • The triazolo-pyrimidine core enhances π-π stacking with biological targets, while the thiazole ring contributes to metabolic stability .
  • The pyrrole substituent may improve solubility via hydrogen bonding, but its lipophilicity requires optimization using logP calculations .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Design of Experiments (DoE) : Statistically model variables (e.g., temperature, solvent ratios) to identify optimal conditions. Flow chemistry setups (e.g., microreactors) improve reproducibility and reduce side reactions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >80% .

Q. What strategies resolve contradictions in reported biological activity data?

  • Standardized assays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Orthogonal validation : Combine enzymatic assays with cellular models (e.g., antifungal activity tested against Candida albicans and mammalian cell toxicity screens) .
  • Computational validation : Use molecular docking (e.g., with 14-α-demethylase lanosterol, PDB: 3LD6) to confirm target engagement .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Systematic substitution : Modify the pyrrole (e.g., replace with imidazole) or propyl linker (e.g., shorten to ethyl) to assess impact on bioactivity .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors/donors using software like Schrödinger’s Phase .

Q. What advanced techniques characterize its stability under physiological conditions?

  • LC-MS stability assays : Monitor degradation in simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C over 24 hours .
  • Forced degradation studies : Expose to heat (60°C), light, and oxidizing agents (H₂O₂) to identify vulnerable functional groups .

Q. How to evaluate synergistic effects with other therapeutic agents?

  • Combination index (CI) assays : Use the Chou-Talalay method to quantify synergy (CI < 1) in cancer cell lines .
  • Isobolographic analysis : Validate dose-dependent interactions in antimicrobial models .

Methodological Notes

  • Key references : Prioritized synthetic protocols , computational docking , and SAR methodologies .
  • Data gaps : Limited pharmacokinetic data in the evidence; recommend follow-up studies on bioavailability and metabolite profiling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.